2,4,6-Trimethylphenylhydrazine hydrochloride
Overview
Description
2,4,6-Trimethylphenylhydrazine hydrochloride is a useful research compound. Its molecular formula is C9H15ClN2 and its molecular weight is 186.68 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Tumor Induction in Research
- Tumorigenicity Studies : Trimethylhydrazine hydrochloride, a related compound to 2,4,6-Trimethylphenylhydrazine hydrochloride, has been used in studies to induce tumors in Swiss mice. It has demonstrated the ability to induce tumors in blood vessels, lungs, and kidneys, thus providing a model for studying tumorigenicity in laboratory animals (Nagel et al., 1976).
Analytical Chemistry
- Gas Chromatography and Detection of Aldehydes and Ketones : A derivative of 2,4,6-Trimethylphenylhydrazine, 2,4,6-trichlorophenylhydrazine, has been utilized in a new gas chromatographic-electron-capture detection method for determining atmospheric aldehydes and ketones. This demonstrates its application in environmental monitoring and analytical chemistry (Lehmpuhl & Birks, 1996).
Chemical Synthesis
- Synthesis of Substituted 2-Aminobiphenyls : Arylhydrazine hydrochlorides, including compounds structurally related to this compound, have been used in the synthesis of substituted 2-aminobiphenyls. This process involves biphasic radical arylation reactions with dioxygen from air, highlighting its role in organic synthesis (Hofmann et al., 2014).
Waste Treatment Research
- Treatment of Phenylhydrazine Hydrochloride Wastewater : Research has been conducted on the treatment of wastewater containing phenylhydrazine hydrochloride, an intermediate in pesticide and medicine production. The comprehensive treatment approach, which may have relevance to related compounds like this compound, used resin adsorption and Fenton oxidation (Bao Xi-zhi, 2013).
Peptide Synthesis
- Peptide Syntheses : The 2,4,6-trimethylbenzyl esters of L-asparagine and L-glutamine, similar in structure to this compound, have been synthesized and used in peptide syntheses. This indicates its potential application in the synthesis of complex biological molecules (Stewart, 1967).
Antimicrobial Activity Studies
- Antimicrobial Activity : Novel 1,4-dihydropyridine derivatives, synthesized using a compound structurally related to this compound, have been screened for antimicrobial activity against Gram-positive and Gram-negative bacteria, demonstrating its potential use in developing new antibacterial agents (Abu-Melha, 2013).
Mechanism of Action
C9H15ClN2C_9H_{15}ClN_2C9H15ClN2
. It is used as a pharmaceutical intermediate . However, detailed information about its mechanism of action, pharmacokinetics, and biochemical pathways is not readily available in the literature. Here is a general overview based on the typical properties of hydrazine derivatives:Safety and Hazards
2,4,6-Trimethylphenylhydrazine hydrochloride is harmful if swallowed, in contact with skin, and if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapours/spray and to wear protective gloves/clothing/eye protection/face protection .
Future Directions
Biochemical Analysis
Cellular Effects
The effects of 2,4,6-Trimethylphenylhydrazine hydrochloride on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may cause changes in the expression of certain genes involved in metabolic processes, leading to alterations in cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, the compound may induce changes in gene expression, which can have downstream effects on cellular function. Understanding these molecular interactions is essential for elucidating the compound’s mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into different products, which can have varying effects on cellular function. Long-term studies in vitro and in vivo are necessary to fully understand these temporal effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. Understanding the dosage-response relationship is crucial for determining the safe and effective use of the compound in research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential impact on metabolic diseases .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with transporters or binding proteins, affecting its localization and accumulation. These interactions can influence the compound’s efficacy and toxicity in different tissues .
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications .
Properties
IUPAC Name |
(2,4,6-trimethylphenyl)hydrazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.ClH/c1-6-4-7(2)9(11-10)8(3)5-6;/h4-5,11H,10H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGPCULNJGZRTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NN)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76195-82-9, 24006-09-5 | |
Record name | 2,4,6-Trimethylphenylhydrazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2,4,6-trimethylphenyl)hydrazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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